
1-cyano-N-(4-fluorophenethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . While direct studies on 1-cyano-N-(4-fluorophenethyl)cyclopropanecarboxamide are not available, its structural analogy to these compounds suggests potential antiviral applications that could be explored.
Anti-inflammatory Activity
The indole scaffold is present in many bioactive compounds with anti-inflammatory effects. Given the structural relation, 1-cyano-N-(4-fluorophenethyl)cyclopropanecarboxamide may also exhibit anti-inflammatory activities, which could be beneficial for developing new pharmaceuticals targeting chronic inflammation-related diseases .
Anticancer Properties
Compounds with an indole base have been found to have anticancer activities. Research into similar structures like 1-cyano-N-(4-fluorophenethyl)cyclopropanecarboxamide could lead to the development of new anticancer agents, especially if they can target specific cancer cell lines with high affinity .
Antimicrobial Effects
Indole derivatives are known for their antimicrobial properties, including actions against bacteria and fungi. This suggests that 1-cyano-N-(4-fluorophenethyl)cyclopropanecarboxamide could be a candidate for further research into new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance .
Herbicidal Applications
Cyclopropane derivatives have been broadly studied for their herbicidal activities. The synthesis of aromatic and heterocycle substituted cyclopropane compounds, which are bioactive themselves, is a mainstream approach in agricultural chemistry. Therefore, 1-cyano-N-(4-fluorophenethyl)cyclopropanecarboxamide could be investigated for its potential use as a selective herbicide .
Enzyme Inhibition
The compound has shown weak activity against the ketol-acid reductoisomerase (KARI) of Escherichia coli in preliminary biological tests. KARI is an enzyme involved in the biosynthesis of branched-chain amino acids. Inhibitors of this enzyme are of interest for the development of new antibacterial agents .
Chemical Synthesis and Crystallography
1-cyano-N-(4-fluorophenethyl)cyclopropanecarboxamide can be used in chemical synthesis and crystallography studies. Its crystal structure has been determined by X-ray diffraction, which is essential for understanding the compound’s physical and chemical properties and for designing derivatives with enhanced biological activities .
Pharmacological Research
Given the diverse biological activities of indole derivatives, 1-cyano-N-(4-fluorophenethyl)cyclopropanecarboxamide could be a valuable scaffold for pharmacological research. It could be used to synthesize various derivatives for screening different pharmacological activities, such as antidiabetic, antimalarial, and anticholinesterase activities .
将来の方向性
Cyclopropane derivatives, such as “1-cyano-N-(4-fluorophenethyl)cyclopropanecarboxamide”, have been studied broadly for many years due to their broad biological activities . The synthesis of broader spectrum and highly bioactive substituted cyclopropane compounds, especially aromatic and heterocycle substituted ones which are bioactive themselves, becomes the mainstream in the agriculture chemistry field . Therefore, future research may focus on the synthesis of more bioactive substituted cyclopropane compounds and their potential applications.
作用機序
Target of Action
The primary targets of 1-cyano-N-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s possible that it interacts with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering cellular processes, or interacting with DNA or RNA . More research is needed to elucidate the precise mechanisms involved.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural complexity of the compound, it’s likely that it could interact with multiple biochemical pathways, potentially leading to a variety of downstream effects
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, how it is metabolized, and how it is eliminated . Future pharmacokinetic studies will be needed to address these questions.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. It’s possible that the compound could have a range of effects depending on its targets and the biochemical pathways it affects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body . .
特性
IUPAC Name |
1-cyano-N-[2-(4-fluorophenyl)ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-11-3-1-10(2-4-11)5-8-16-12(17)13(9-15)6-7-13/h1-4H,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQQGKDLKZLQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxypropyl)-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2849582.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide](/img/structure/B2849583.png)
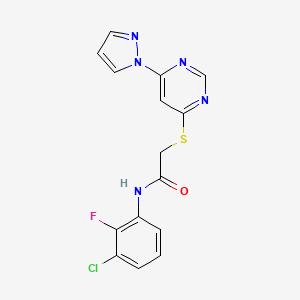
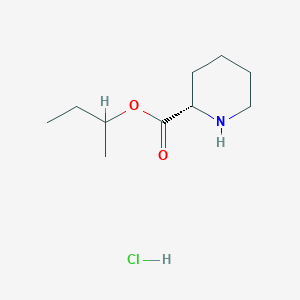
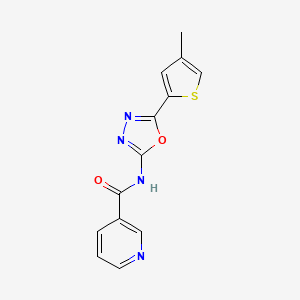

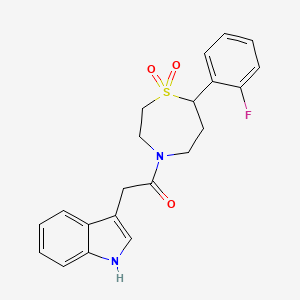
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2849595.png)
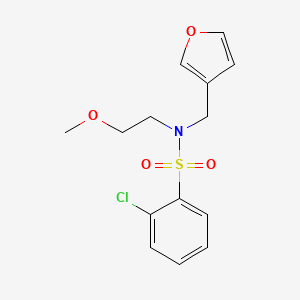

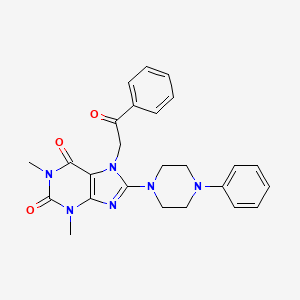
![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2849601.png)

![3,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2849604.png)